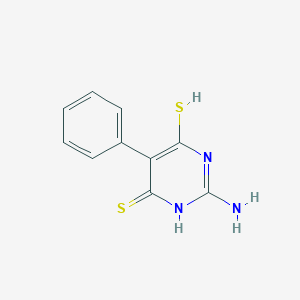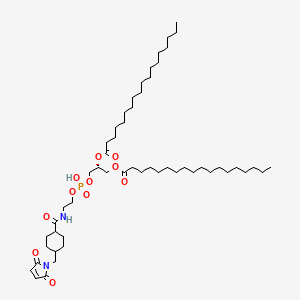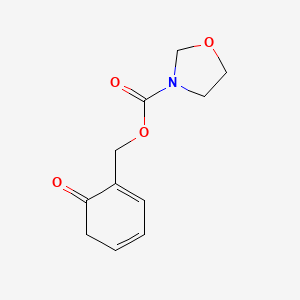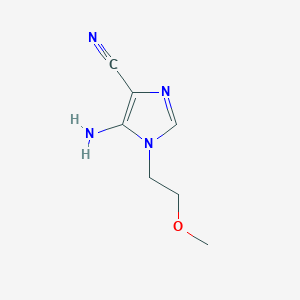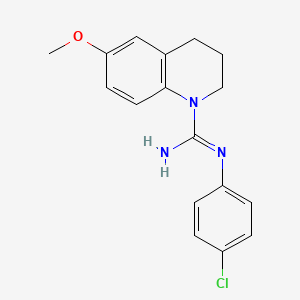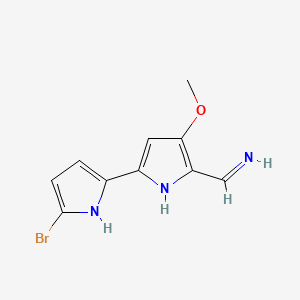
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6-position and two trimethylsilyl groups attached to the nitrogen atoms at positions 9 and 2 of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Silylation: The key step involves the introduction of trimethylsilyl groups. This is usually achieved by reacting 6-chloropurine with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA) or pyridine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the purine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like ammonia, primary or secondary amines, thiols, and alkoxides in solvents such as ethanol or dimethylformamide (DMF).
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Major Products
Substitution: Depending on the nucleophile, products can include 6-amino, 6-thio, or 6-alkoxy purine derivatives.
Hydrolysis: The primary product is the corresponding hydroxyl derivative of the purine.
科学研究应用
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with biological molecules, particularly nucleic acids.
Medicine: Investigated for its potential as a precursor in the development of antiviral or anticancer agents.
Industry: Utilized in the production of specialized materials or as a reagent in organic synthesis.
相似化合物的比较
Similar Compounds
6-Chloropurine: Lacks the trimethylsilyl groups, making it less lipophilic and potentially less reactive in certain substitution reactions.
9H-Purin-2-amine: Does not have the chlorine atom or the trimethylsilyl groups, resulting in different reactivity and solubility properties.
Trimethylsilyl-purine derivatives: Compounds with trimethylsilyl groups at different positions on the purine ring, which can affect their chemical behavior and applications.
Uniqueness
6-Chloro-N,9-bis(trimethylsilyl)-9H-purin-2-amine is unique due to the combination of the chlorine atom and the trimethylsilyl groups. This combination imparts specific reactivity and solubility characteristics, making it a valuable compound in synthetic organic chemistry and potentially in medicinal chemistry.
属性
| 72101-44-1 | |
分子式 |
C11H20ClN5Si2 |
分子量 |
313.93 g/mol |
IUPAC 名称 |
6-chloro-N,9-bis(trimethylsilyl)purin-2-amine |
InChI |
InChI=1S/C11H20ClN5Si2/c1-18(2,3)16-11-14-9(12)8-10(15-11)17(7-13-8)19(4,5)6/h7H,1-6H3,(H,14,15,16) |
InChI 键 |
ZXSMHENGFNZSFZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)NC1=NC2=C(C(=N1)Cl)N=CN2[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



